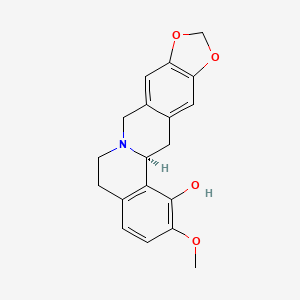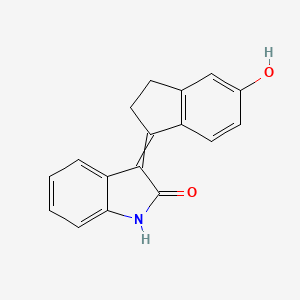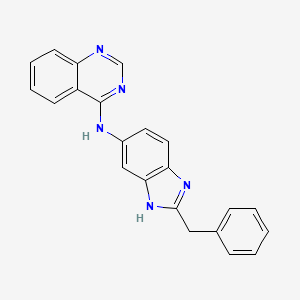![molecular formula C33H32N4O3 B1192856 7-(diethylamino)-3-[(Z)-(pyridin-2-ylhydrazinylidene)methyl]chromen-2-one](/img/structure/B1192856.png)
7-(diethylamino)-3-[(Z)-(pyridin-2-ylhydrazinylidene)methyl]chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
IC-2 is a WNT inhibitor which suppresses cell viability and WNT signaling activity, significantly reducing the CD44-positive population, and dramatically reducing the sphere-forming ability of both CD44-positive and CD44-negative HuH7 cells.
Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
7-(Diethylamino)-3-[(Z)-(pyridin-2-ylhydrazinylidene)methyl]chromen-2-one belongs to a class of compounds known for their broad chemical and biological applications. In the realm of synthetic chemistry, compounds like this serve as pivotal intermediates in the synthesis of various heterocyclic compounds. For instance, the general family of hydroxycoumarins, to which this compound is related, has been extensively utilized in the synthesis of pyrido[2,3-c]coumarin derivatives, chromeno[4,3-e][1,3]oxazine derivatives, dihydropyrano[2,3-c] chromenes, and 3-coumarinyl carboxylates due to their significant photochemical and biological properties (Yoda, 2020). Similarly, the synthesis pathways for compounds like 6H-benzo[c]chromen-6-ones, which share a core structure with our compound of interest, are of considerable pharmacological importance and have been reviewed for their synthetic protocols (Mazimba, 2016).
Biological Applications
The broader class of coumarins and their derivatives exhibit a wide range of biological activities. These compounds have been explored for their potential in genetics, pharmacology, and microbiology due to their versatile biological properties. The research into these compounds underscores their importance in drug development and the study of biological systems. Their utility spans across various fields, demonstrating the potential of compounds like 7-(diethylamino)-3-[(Z)-(pyridin-2-ylhydrazinylidene)methyl]chromen-2-one in contributing to advancements in medicinal chemistry and biology (Yoda, 2020).
Anticorrosive Properties
An interesting application of similar compounds is found in their use as corrosion inhibitors. Quinoline derivatives, which are structurally related to our compound of interest, have been documented for their effectiveness against metallic corrosion. This property is attributed to their ability to form stable chelating complexes with surface metallic atoms, demonstrating the potential for 7-(diethylamino)-3-[(Z)-(pyridin-2-ylhydrazinylidene)methyl]chromen-2-one to serve in material science and engineering applications to protect metals from corrosion (Verma, Quraishi, & Ebenso, 2020).
Propriétés
Nom du produit |
7-(diethylamino)-3-[(Z)-(pyridin-2-ylhydrazinylidene)methyl]chromen-2-one |
|---|---|
Formule moléculaire |
C33H32N4O3 |
Poids moléculaire |
532.64 |
Nom IUPAC |
(6S,9aS)-N,6-Dibenzyl-8-(naphthalen-1-ylmethyl)-4,7-dioxohexahydro-2H-pyrazino[1,2-a]pyrimidine-1(6H)-carboxamide |
InChI |
InChI=1S/C33H32N4O3/c38-31-18-19-36(33(40)34-21-25-12-5-2-6-13-25)30-23-35(22-27-16-9-15-26-14-7-8-17-28(26)27)32(39)29(37(30)31)20-24-10-3-1-4-11-24/h1-17,29-30H,18-23H2,(H,34,40)/t29-,30+/m0/s1 |
Clé InChI |
GGLYVDBOMUQXQM-XZWHSSHBSA-N |
SMILES |
O=C(N(CC1)[C@](CN(CC2=C3C=CC=CC3=CC=C2)C([C@@H]4CC5=CC=CC=C5)=O)([H])N4C1=O)NCC6=CC=CC=C6 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
IC-2; IC 2; IC2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-ethyl-N-{4-[1-(oxan-4-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]pyridin-2-yl}piperazine-1-carboxamide](/img/structure/B1192784.png)



![(4-nitrophenyl)methyl N-allyl-N-[8-[4-[benzenesulfonyl(methyl)amino]-3-methyl-3-phenyl-butyl]-8-azabicyclo[3.2.1]octan-3-yl]carbamate](/img/structure/B1192798.png)